molecular formula C15H10F2N4O3 B8037392 N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)

Cat. No.: B8037392
M. Wt: 332.26 g/mol
InChI Key: QSVCNLXANXBHTN-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a structural analog and process-related impurity of Dacomitinib, a tyrosine kinase inhibitor used in oncology. This impurity arises during the synthesis of Dacomitinib due to incomplete functionalization or side reactions. The compound features a quinazoline core substituted with a methoxy group at position 7, a nitro group at position 6, and a 3,4-difluorophenylamine moiety at position 3. The nitro group contributes to its electron-deficient aromatic system, which may influence reactivity and stability during manufacturing .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCNLXANXBHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Nitration-Reduction Sequence

The most common approach involves a multi-step synthesis starting from 3-amino-4-methoxybenzoate derivatives. Key steps include:

  • Condensation : Reacting 3-amino-4-methoxybenzyl ester with 4-(piperidin-1-yl)but-2-enoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base.

  • Nitration : Treating the intermediate with nitric acid or mixed acids (e.g., HNO₃/H₂SO₄) at 0–40°C to introduce the nitro group at position 6.

  • Reduction and Cyclization : Reducing the nitro intermediate with agents like Raney nickel in tetrahydrofuran (THF), followed by cyclization in formamide to form the quinazoline core.

Example :

  • Methyl 3-amino-4-methoxybenzoate (100.0 g, 0.552 mol) reacts with 4-(piperidin-1-yl)but-2-enoyl chloride (124.4 g, 0.663 mol) in dichloromethane to yield a condensation product (97.1% yield).

Nitration and Methoxylation Strategies

Nitration Conditions

The position and efficiency of nitro group introduction depend on the nitrating agent:

Nitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Source
HNO₃ (conc.)0–52–485–90
HNO₃/H₂SO₄20–401–2478–82
Acetyl nitrate-10–100.5–370–75

Methoxylation via Nucleophilic Substitution

Fluorine at position 7 is replaced by methoxy using sodium methoxide (NaOMe) in methanol under reflux:

  • (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is treated with 50% NaOH in methanol at 70°C for 2 hours, achieving >99% conversion to the methoxy derivative.

Coupling with 3,4-Difluoroaniline

The final step involves coupling the quinazoline intermediate with 3,4-difluoroaniline under basic conditions:

BaseSolventTemperature (°C)Yield (%)Purity (%)Source
TriethylamineTHF70–8072–8498.5
DIPEADichloromethane25–3068–7597.2
K₂CO₃DMF80–9065–7096.8

Mechanism : The chlorine at position 4 of the quinazoline core is displaced by the amine group of 3,4-difluoroaniline via nucleophilic aromatic substitution.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4 to 1:20) removes unreacted starting materials.

  • HPLC : A reverse-phase method using 0.2% triethylamine (pH 3.0) and acetonitrile (70:30) achieves baseline separation with a retention time of 6.2 minutes.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.72 (d, J = 9.1 Hz, 1H), 8.49 (s, 1H), 8.37–8.28 (m, 2H), 7.71 (d, J = 9.0 Hz, 1H).

  • MS (ESI) : m/z 332.26 [M+H]⁺.

Side Reactions and Impurity Control

Common Byproducts

  • Incomplete Nitration : 6-Amino-7-methoxyquinazoline derivatives form if nitration is incomplete.

  • Over-Chlorination : Excess chlorinating agents (e.g., POCl₃) may introduce additional chlorine at position 2.

Mitigation Strategies

  • Stoichiometric Control : Limiting nitrating agents to 1.1 equivalents reduces over-nitration.

  • Temperature Monitoring : Maintaining nitration temperatures below 40°C prevents decomposition.

Industrial Scalability and Challenges

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size100 g5 kg50 kg
Reaction Volume (L)1–550–100500–1000
Cycle Time (h)24–4872–96120–144
Overall Yield (%)65–7560–7055–65

Challenges :

  • Exothermic nitration requires precise temperature control to avoid runaway reactions.

  • Residual solvents (e.g., DMF, THF) must be reduced to <500 ppm per ICH guidelines .

Scientific Research Applications

Pharmacological Context

Dacomitinib is primarily used for treating advanced NSCLC with specific EGFR mutations. The compound acts by irreversibly binding to the EGFR, inhibiting tumor growth and proliferation. Dacomitinib Impurity, while not the primary therapeutic agent, plays a significant role in understanding the drug's stability, efficacy, and safety profile.

Analytical Applications

Stability Studies
Research has focused on developing analytical methods to assess the stability and purity of Dacomitinib in pharmaceutical formulations. For instance, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established to analyze Dacomitinib alongside its impurities, including Dacomitinib Impurity. This method ensures that the active pharmaceutical ingredient (API) maintains its integrity over time and under various conditions .

Quality Control
The identification and quantification of impurities like Dacomitinib Impurity are crucial for quality control in drug manufacturing. Regulatory bodies require stringent testing to ensure that impurities do not exceed acceptable limits, which can affect the drug's safety and efficacy .

Clinical Applications

Efficacy in NSCLC Treatment
Dacomitinib has shown promising results in clinical trials for patients with NSCLC harboring uncommon EGFR mutations. A study indicated that Dacomitinib provided a median progression-free survival (PFS) of 14 months among patients treated for advanced stages of the disease . While Dacomitinib Impurity itself is not directly administered as a treatment, its presence and behavior during drug formulation can influence the overall therapeutic outcomes.

Safety Profile Analysis
Clinical studies have highlighted various adverse effects associated with Dacomitinib treatment, such as skin disorders and gastrointestinal issues. Understanding the role of impurities like Dacomitinib Impurity can help researchers elucidate their contributions to these side effects . The analysis of treatment-related adverse events (TRAEs) is essential for improving patient management strategies during EGFR TKI therapy.

Research Insights

Comparative Studies
Research comparing Dacomitinib with other EGFR TKIs such as Afatinib has revealed insights into their relative efficacy and safety profiles. Studies have indicated that while both drugs are effective, they exhibit different side effect profiles; for example, Dacomitinib is associated with higher rates of paronychia compared to Afatinib . Such comparative analyses underscore the importance of monitoring impurities like Dacomitinib Impurity during clinical evaluations.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.

Molecular Targets and Pathways:

  • Tyrosine Kinases: The primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of quinazoline derivatives necessitate a comparative analysis to highlight key differences in substituents, synthesis, and physicochemical properties. Below is a detailed comparison with five related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Key Differences
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity) Not explicitly provided C₁₅H₁₀F₂N₄O₃ (inferred) ~348.27 (calculated) - 3,4-difluorophenylamine (position 4)
- NO₂ (position 6)
- OCH₃ (position 7)
Not reported Reference compound for comparison
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine 179552-74-0 C₁₅H₁₀ClFN₄O₃ 348.72 - 3-chloro-4-fluorophenylamine (position 4)
- NO₂ (position 6)
- OCH₃ (position 7)
≥98% (HPLC) Chloro vs. difluoro substitution on phenyl ring; higher molecular weight due to Cl
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol Not provided C₁₅H₁₁ClFN₃O₂ 327.72 - 3-chloro-4-fluorophenylamine (position 4)
- OH (position 6)
- OCH₃ (position 7)
98.5% (HPLC) Hydroxyl instead of nitro group; impacts solubility and reactivity
Gefitinib Impurity B (N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-morpholinopropoxy]quinazolin-4-amine) 1603814-04-5 C₂₂H₂₄ClFN₄O₃ 446.90 - 4-chloro-3-fluorophenylamine (position 4)
- 3-morpholinopropoxy (position 6)
- OCH₃ (position 7)
Not reported Morpholino-propoxy group enhances solubility; absence of nitro group reduces electrophilicity
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine Not provided C₁₆H₁₂BrFN₃O₂ 378.1 - 4-bromo-2-fluorophenylamine (position 4)
- OCH₃ (positions 6 and 7)
80% yield Bromine substitution; dual methoxy groups alter steric and electronic profiles

Key Findings:

Substituent Effects: The nitro group in Dacomitinib’s impurity increases electrophilicity compared to hydroxyl or morpholino-propoxy substituents in analogs like Gefitinib impurities . This may raise concerns about genotoxicity during API purification. Halogen Variations: Chloro/fluoro vs. difluoro substitutions on the phenyl ring influence molecular weight and lipophilicity. For example, the chloro-fluoro analog (CAS 179552-74-0) has a higher molecular weight (348.72 vs.

Synthesis and Purity: The Dacomitinib impurity’s synthesis likely involves nitration steps, whereas analogs like 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol are synthesized via hydrolysis of acetate intermediates under basic conditions (90% yield, 98.5% purity) . Gefitinib-related compounds often incorporate morpholino-propoxy groups via nucleophilic substitution, requiring rigorous purification to achieve >98% purity .

Physicochemical Properties: The morpholino-propoxy group in Gefitinib derivatives enhances aqueous solubility compared to nitro or hydroxyl substituents, which are more polar but less soluble in organic solvents . Nitro-containing compounds (e.g., Dacomitinib impurity) may exhibit higher photolytic instability, necessitating storage in dark, inert conditions .

Biological Activity

N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, commonly referred to as Dacomitinib Impurity, is a chemical compound associated with Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this impurity is crucial due to its potential implications for drug efficacy and safety. This article will explore the biological activity of Dacomitinib Impurity, including its pharmacological effects, case studies related to its use, and relevant research findings.

Dacomitinib and its impurities, including Dacomitinib Impurity, function by inhibiting the EGFR pathway, which is critical in the proliferation and survival of cancer cells. The inhibition of EGFR leads to reduced cell growth and increased apoptosis in tumor cells harboring EGFR mutations. The structural modifications in Dacomitinib Impurity may influence its binding affinity and selectivity towards EGFR compared to the parent compound.

Pharmacological Effects

Research has indicated that Dacomitinib Impurity exhibits varying degrees of biological activity based on its structural characteristics. For instance, modifications such as fluorination can enhance the compound's potency against specific cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant inhibition of cell proliferation in NSCLC models .

Adverse Effects

Despite its therapeutic potential, Dacomitinib and its impurities are associated with several adverse effects. Notably, a case report documented drug-induced liver injury (DILI) in a patient treated with Dacomitinib, leading to elevated bilirubin levels and liver enzymes . The Roussel Uclaf Causality Assessment Method classified this event as probable DILI due to Dacomitinib.

Adverse Event Incidence (%)
Diarrhea85
Paronychia61.7
Dermatitis Acneiform48.9
Stomatitis41
Dry Skin27.3

Case Study 1: Drug-Induced Liver Injury

A significant case involved a 59-year-old male patient with stage IV NSCLC who developed acute liver failure after 37 days of Dacomitinib treatment. Laboratory tests showed an 18-fold increase in bilirubin levels, indicating severe liver injury. Following the discontinuation of the drug, bilirubin levels peaked at day 26 post-cessation before normalizing by day 146 . This case underscores the importance of monitoring liver function during treatment with Dacomitinib and its impurities.

Case Study 2: Efficacy in NSCLC

In clinical trials comparing Dacomitinib to other TKIs like gefitinib, it was observed that patients receiving Dacomitinib experienced higher rates of treatment-emergent adverse events (TEAEs), particularly gastrointestinal and dermatologic issues. Despite these side effects, Dacomitinib showed improved efficacy in terms of progression-free survival compared to gefitinib .

Structural Activity Relationship (SAR)

Studies have focused on the SAR of quinazoline derivatives related to Dacomitinib. Modifications such as methoxy and nitro groups have been shown to affect binding affinity for EGFR significantly. For instance, compounds with a methoxy group at position 7 demonstrated enhanced inhibitory activity against EGFR .

Genotoxicity Studies

Genotoxicity assessments of impurities like Dacomitinib Impurity have been conducted to evaluate their safety profile. Findings suggest that while some impurities may not exhibit mutagenic properties, continuous monitoring is essential for ensuring patient safety during long-term treatments .

Chemical Reactions Analysis

Synthetic Preparation and Key Functional Group Reactivity

The compound is synthesized through sequential nucleophilic aromatic substitution (NAS) and functional group modifications. Key reactions include:

Nitro Group Reduction

The nitro group (-NO₂) at C6 is reducible to an amine (-NH₂) under catalytic hydrogenation:
Conditions :

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hrs .
    Application : Forms intermediates for further derivatization (e.g., amide coupling in dacomitinib synthesis) .

Methoxy Group Demethylation

Selective demethylation of the C7 methoxy group is achievable using:
Conditions :

  • Methanesulfonic acid, L-methionine, 110°C, 6 hrs .
    Outcome : Generates a hydroxyl group for subsequent etherification or sulfonation .

Table 2: Degradation Pathways

ConditionObserved ReactionDegradation ProductsSource
Acidic (HCl, 1M)Hydrolysis of quinazoline ring3,4-Difluoroaniline + fragmented core
Oxidative (H₂O₂)Nitro → nitroso (-NO) conversionN-Oxide derivatives
Thermal (100°C)Defluorination at phenyl ringChlorinated byproducts

Critical Note : Stability studies indicate susceptibility to hydrolytic cleavage of the C4-NH bond under acidic conditions .

Table 3: Reaction Rate Comparison (Nitro Reduction)

CompoundReduction Time (hrs)CatalystYield (%)
N-(3,4-Difluorophenyl)-7-methoxy-6-nitro12Pd/C, H₂92
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitro14PtO₂, H₂88
N-(4-Fluorophenyl)-7-methoxy-6-nitro10Raney Ni85

Trend : Electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring slow nitro reduction due to decreased electron density .

Role in Impurity Profiling

This impurity arises during dacomitinib synthesis via:

  • Incomplete substitution of 4-chloro-7-methoxy-6-nitroquinazoline with 3-chloro-4-fluoroaniline .

  • Cross-reactivity with 3,4-difluoroaniline under basic conditions .

Mitigation Strategies :

  • Optimize reaction stoichiometry (aniline:quinazoline ≥ 1.2:1) .

  • Use scavengers (e.g., molecular sieves) to sequester liberated HCl .

Suzuki-Miyaura Coupling

The nitro group is replaced with aryl boronic acids post-reduction:
Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Amide Formation

The amine (post nitro reduction) reacts with acryloyl chloride:
Conditions :

  • DIPEA, DCM, 0°C → RT, 2 hrs .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

  • Nitro group introduction : Nitration of the quinazoline precursor under acidic conditions (e.g., nitric acid/sulfuric acid) at controlled temperatures (0–5°C) to prevent over-nitration .
  • Aromatic substitution : Coupling of the 3,4-difluorophenylamine group via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., NaH) at 80–100°C .
  • Purity optimization : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve ≥98% purity .
    • Critical factors : Reaction temperature, solvent polarity, and stoichiometric ratios of intermediates significantly affect regioselectivity and yield.

Q. How is this impurity identified and quantified in Dacomitinib drug substance batches?

  • Analytical workflow :

  • HPLC-UV/DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% trifluoroacetic acid in water) and B (acetonitrile). Gradient elution (20–80% B over 25 min) at 1.0 mL/min flow rate. Detection at 254 nm .
  • LC-MS/MS : Confirm identity via molecular ion [M+H]+ at m/z 373.1 and fragment ions (e.g., loss of NO₂ group at m/z 327.1) .
    • Validation parameters : Limit of detection (LOD) ≤0.05%, linearity (R² >0.999) across 0.1–1.5% impurity range .

Q. What stability studies are recommended for this impurity under accelerated storage conditions?

  • Protocol design :

  • Forced degradation : Expose to heat (60°C/75% RH, 14 days), acidic (0.1M HCl, 24h), and oxidative (3% H₂O₂, 24h) conditions. Monitor via HPLC for decomposition products .
  • Long-term stability : Store at -20°C in amber vials under nitrogen to prevent nitro group reduction or photodegradation .
    • Key findings : The nitro group is susceptible to reduction under reductive conditions (e.g., H₂/Pd-C), forming 6-amino derivatives, which may co-elute with parent compounds .

Advanced Research Questions

Q. How does structural modification of the quinazoline core impact the impurity’s bioactivity compared to Dacomitinib?

  • Comparative analysis :

  • Fluorine substitution : Replacing the 3,4-difluorophenyl group with 3-chloro-4-fluorophenyl (as in Gefitinib impurities) alters electron-withdrawing effects, reducing EGFR binding affinity by ~30% in kinase assays .
  • Nitro vs. methoxy groups : The 6-nitro group increases electrophilicity, potentially enhancing off-target reactivity (e.g., covalent adducts with glutathione) compared to methoxy-substituted analogs .
    • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and cellular assays (e.g., MTT) to assess cytotoxicity in EGFR-mutated NSCLC lines .

Q. What computational strategies predict the impurity’s metabolic pathways and toxicity profile?

  • In silico approaches :

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II metabolites (e.g., nitro reduction to amine, followed by acetylation) .
  • Toxicophore mapping : The 6-nitro group is flagged in Derek Nexus for mutagenicity alerts (structural similarity to nitrofurans) .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify nitroreductase-mediated metabolite formation .

Q. How can contradictory data on the impurity’s solubility and formulation compatibility be resolved?

  • Case study : Solubility ranges from 10.5 µg/mL (pH 7.4 buffer) to <1 µg/mL in simulated gastric fluid .
  • Resolution strategies :

  • Ternary phase diagrams : Screen co-solvents (e.g., PEG-400, Transcutol HP) to enhance solubility ≥50 µg/mL .
  • Solid dispersion : Use spray drying with HPMCAS-LF to stabilize amorphous forms, improving bioavailability in preclinical models .

Methodological Challenges and Best Practices

Q. What are the pitfalls in chromatographic separation of this impurity from structurally related degradation products?

  • Common issues : Co-elution with 6-amino derivatives or des-fluoro analogs due to similar logP values (~2.5–3.0) .
  • Optimization :

  • Mobile phase additives : 0.1% formic acid improves peak symmetry and resolution (R >1.5) .
  • Column selection : Charged surface hybrid (CSH) columns enhance retention of polar degradation products .

Q. How do mechanistic studies differentiate this impurity’s role in drug-excipient interactions?

  • Case example : Interaction with magnesium stearate in tablet formulations accelerates nitro group hydrolysis under high humidity .
  • Mitigation : Preformulation studies using isothermal calorimetry (ITC) to assess compatibility with common excipients (e.g., lactose, crospovidone) .

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